2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-10-5-3-9(4-6-10)8-21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEJJQGAUVEZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-(sulfamoylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can result in various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Key Observations:
- Boscalid ’s dual chlorophenyl groups confer broad-spectrum fungicidal activity by inhibiting mitochondrial complex II in fungi .
- 2-Chloro-N-(2,6-dimethylphenyl)pyridine-3-carboxamide (CAS 57021-62-2) lacks aromatic chlorine but includes methyl groups, which may reduce steric hindrance and alter hydrophobicity .
- Telacebec exemplifies therapeutic adaptation, where a trifluoromethoxy-piperidine substituent enables targeting of Mycobacterium tuberculosis .
Physicochemical and Pharmacological Properties
- Boscalid : LogP = 3.5 (lipophilic), melting point = 142–144°C, stable under ambient conditions .
- 2-Chloro-N-[2-(4-morpholinyl)phenyl]nicotinamide (CAS 400076-83-7): Predicted boiling point = 432.5°C, density = 1.341 g/cm³, pKa = 10.75, suggesting moderate solubility in polar solvents .
- Telacebec : High molecular weight (493.89 g/mol) with a pyrazolyl-pyrrolidinyl substituent, enabling penetration of mycobacterial cell walls .
Biological Activity
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide is a sulfonamide derivative with significant biological activity, particularly in medicinal chemistry. Its structure, which includes both sulfonamide and pyridine moieties, suggests potential applications in various therapeutic areas, including antimicrobial and anticancer research.
- IUPAC Name: this compound
- CAS Number: 1147536-75-1
- Molecular Weight: 325.77 g/mol
- Chemical Structure:
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrase enzymes. The sulfonamide group interacts with the active site of the enzyme, leading to reduced production of bicarbonate ions. This inhibition can have various biological effects:
- Antimicrobial Activity: By inhibiting carbonic anhydrase, the compound may disrupt microbial metabolism.
- Anticancer Properties: The inhibition of bicarbonate production is linked to reduced tumor growth in certain cancer types.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively target bacterial infections by interfering with folate synthesis pathways .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Sulfamethoxazole | E. coli | 16 µg/mL |
| Trimethoprim | Staphylococcus aureus | 8 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer activity. Its mechanism involves the inhibition of tumor-associated carbonic anhydrases, leading to decreased tumor cell proliferation and enhanced apoptosis.
Case Study: In Vitro Analysis
In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF7), demonstrating an IC50 value of approximately 25 µM .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition: It effectively inhibits several isoforms of carbonic anhydrase with IC50 values ranging from 10 µM to 30 µM.
- Comparison with Other Inhibitors:
Table 2: Enzyme Inhibition IC50 Values
| Compound | Carbonic Anhydrase Isoform | IC50 (µM) |
|---|---|---|
| This compound | II | 15 |
| Acetazolamide | II | 0.5 |
| Methazolamide | IV | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
